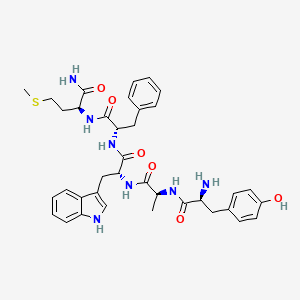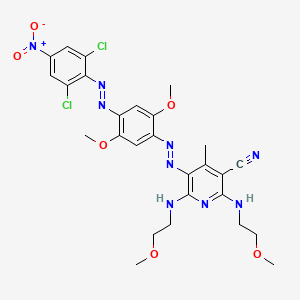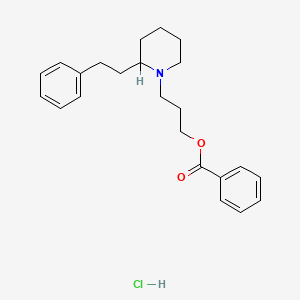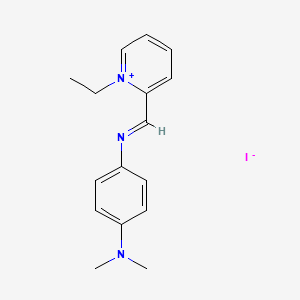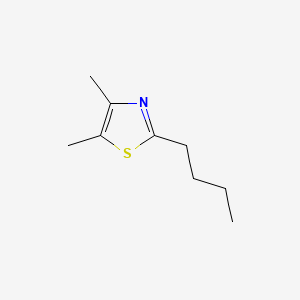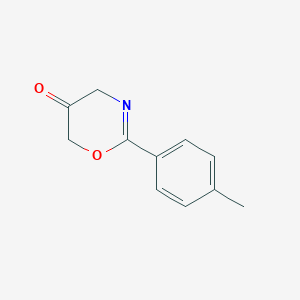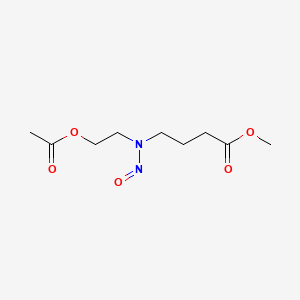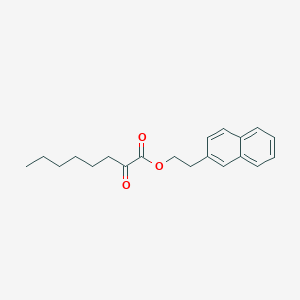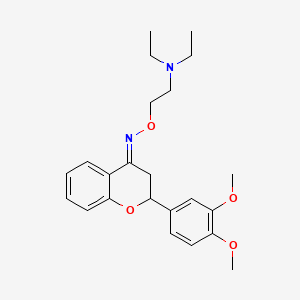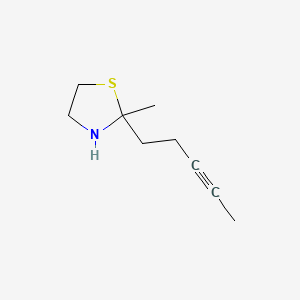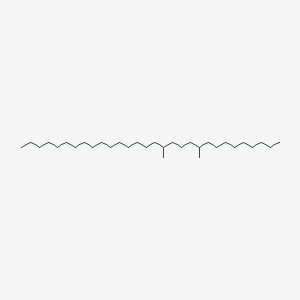
10,14-Dimethyltriacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,14-Dimethyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₂H₆₆. It is a member of the alkane family, characterized by its saturated carbon chain with methyl groups attached at the 10th and 14th carbon positions. This compound is notable for its presence in various natural sources and its role in chemical communication among certain species .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,14-Dimethyltriacontane typically involves the alkylation of a suitable precursor with methyl groups. One common method is the catalytic hydrogenation of long-chain alkenes or alkynes in the presence of a methylating agent. The reaction conditions often include high temperatures and pressures to facilitate the addition of methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve the use of petrochemical processes where long-chain hydrocarbons are subjected to catalytic cracking and subsequent methylation. The process is optimized to achieve high yields and purity of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
10,14-Dimethyltriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for alkanes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid are used under controlled conditions.
Reduction: Catalysts such as palladium or platinum are employed in hydrogenation reactions.
Substitution: Halogenation typically involves reagents like chlorine or bromine in the presence of ultraviolet light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated alkanes.
Aplicaciones Científicas De Investigación
10,14-Dimethyltriacontane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.
Biology: Plays a role in the chemical communication systems of certain insect species, acting as a pheromone or signaling molecule.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable complexes.
Mecanismo De Acción
The mechanism of action of 10,14-Dimethyltriacontane in biological systems involves its interaction with specific receptors or enzymes. In insects, it binds to olfactory receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved are specific to the species and the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Triacontane: A straight-chain alkane with 30 carbon atoms.
10-Methyltriacontane: A methylated derivative with a single methyl group at the 10th carbon position.
14-Methyltriacontane: A methylated derivative with a single methyl group at the 14th carbon position.
Uniqueness
10,14-Dimethyltriacontane is unique due to the presence of two methyl groups at specific positions, which can influence its physical properties and reactivity. This structural feature distinguishes it from other long-chain alkanes and contributes to its specific roles in chemical communication and industrial applications .
Propiedades
Número CAS |
73189-35-2 |
|---|---|
Fórmula molecular |
C32H66 |
Peso molecular |
450.9 g/mol |
Nombre IUPAC |
10,14-dimethyltriacontane |
InChI |
InChI=1S/C32H66/c1-5-7-9-11-13-14-15-16-17-18-19-21-23-25-28-32(4)30-26-29-31(3)27-24-22-20-12-10-8-6-2/h31-32H,5-30H2,1-4H3 |
Clave InChI |
GZCFTIPFLHEPEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


